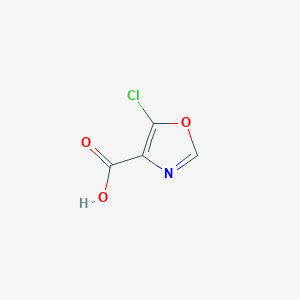

5-Chlorooxazole-4-carboxylic acid

Description

5-Chlorooxazole-4-carboxylic acid is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a chlorine atom at position 5 and a carboxylic acid group at position 4. Oxazole derivatives are widely studied due to their roles in medicinal chemistry, agrochemicals, and materials science. The chlorine substituent introduces electron-withdrawing effects, which influence the compound’s acidity, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C4H2ClNO3 |

|---|---|

Molecular Weight |

147.51 g/mol |

IUPAC Name |

5-chloro-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C4H2ClNO3/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8) |

InChI Key |

CZELPEYGJQMAEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(O1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-nitrobenzoic acid with a base, followed by cyclization to form the oxazole ring . Another approach involves the use of 4-chlorobenzoyl chloride and hydroxylamine to form the oxime, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Chlorooxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different substituents.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can produce a wide range of substituted oxazoles .

Scientific Research Applications

5-Chlorooxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Mechanism of Action

The mechanism of action of 5-Chlorooxazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Chlorooxazole-4-carboxylic acid with three structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogs

Structural and Electronic Differences

Substituent Position and Acidity :

- The This compound exhibits stronger acidity (lower pKa) compared to 5-Methylisoxazole-4-carboxylic acid due to the electron-withdrawing effect of chlorine at C5, which stabilizes the deprotonated carboxylate .

- In 5-Chloro-4-methylisoxazole-3-carboxylic acid , the carboxylic acid group at C3 is less acidic than the C4 position due to reduced conjugation with the aromatic ring .

Solubility and Reactivity :

- Chlorine substituents generally reduce aqueous solubility but enhance stability in organic solvents. For example, 2-Chloro-4-methyloxazole-5-carboxylic acid (Cl at C2) may exhibit lower solubility in polar solvents compared to the C5-chlorinated analog .

- Methyl groups (e.g., in 5-Methylisoxazole-4-carboxylic acid ) increase lipophilicity, favoring membrane permeability in drug design .

Synthetic Applications :

- 5-Chloro-4-methylisoxazole-3-carboxylic acid (CAS 3356-99-8) is commercially available as a building block for pharmaceuticals, highlighting the utility of chloro-oxazole derivatives in synthesis .

- The positional isomer 2-Chloro-4-methyloxazole-5-carboxylic acid (CAS 1558276-80-4) is marketed for agrochemical research, underscoring the role of substituent orientation in bioactivity .

Research Findings and Limitations

- Crystallographic Data : 5-Methylisoxazole-4-carboxylic acid () was characterized via X-ray diffraction, revealing planar oxazole rings and hydrogen-bonded dimers in the solid state. Similar intermolecular interactions are expected for the chloro analog .

- Energy and Stability : highlights that chloro substituents lower total molecular energy (e.g., −2654.2 eV in pyrazole analogs), suggesting enhanced stability for chloro-oxazoles compared to methylated derivatives .

- Gaps in Data : Direct experimental data for This compound (e.g., pKa, solubility) are absent in the provided evidence, necessitating extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.